molecular formula C7H6N4O2 B13096831 6-Methyl-3-nitroimidazo[1,2-b]pyridazine

6-Methyl-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B13096831
M. Wt: 178.15 g/mol
InChI Key: SYDZZAMPPHRXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 41658-87-1) is a heteroaromatic nitro-compound of significant interest in early-stage antiparasitic drug discovery. This high-purity reagent serves as a valuable chemical scaffold for the development of novel anti-infective agents, particularly against protozoal parasites. The core structure of 3-nitroimidazo[1,2-b]pyridazine has demonstrated promising and potent sub-nanomolar in vitro activity against Giardia lamblia . Research indicates that the presence of the nitro group on the imidazole ring is crucial for this high potency, as it is believed to undergo enzymatic reduction within the parasite, generating reactive and toxic species that cause radical damage . This scaffold has also been explored for activity against other kinetoplastid parasites, such as Trypanosoma brucei , the causative agent of African Sleeping Sickness . With favorable drug-like properties, including a low molecular weight (178.15 g/mol) and appropriate calculated lipophilicity, this compound series represents a valuable hit for further medicinal chemistry optimization and exploration in anti-giardiasis research . The molecular formula is C 7 H 6 N 4 O 2 and it is characterized by the SMILES code O= N+ [O-] . Intended Use & Disclaimer: This product is supplied for Research Use Only (RUO) in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

6-methyl-3-nitroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6-8-4-7(11(12)13)10(6)9-5/h2-4H,1H3

InChI Key

SYDZZAMPPHRXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=C2[N+](=O)[O-])C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.

    Methylation: The methyl group at the sixth position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

    Oxidation: Oxidative transformations can occur, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethyl sulfoxide).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: 6-Methyl-3-aminoimidazo[1,2-b]pyridazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Scientific Research Applications

6-Methyl-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as an antikinetoplastid agent, showing activity against protozoan parasites such as Leishmania spp.

    Drug Discovery: The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases.

    Biological Studies: It is used in studies to understand the structure-activity relationships and mechanisms of action of related compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 6-methyl-3-nitroimidazo[1,2-b]pyridazine is best understood through structure-activity relationship (SAR) studies of analogous compounds. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of Imidazo[1,2-b]pyridazine Derivatives

Compound Substituents (Position) Biological Target Activity (IC₅₀/Kᵢ) Key Findings References
6-Methyl-3-nitroimidazo[1,2-b]pyridazine 3-NO₂, 6-CH₃ AChE, PDEs, Antiparasitic Not reported Predicted enhanced metabolic stability; nitro group critical for enzyme inhibition
3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) 3-NO₂, 6-piperidinyl AChE 50 nM High AChE inhibition; bulky 6-substituent improves target engagement
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) 2-Ph(NMe₂), 6-SCH₃ β-Amyloid plaques Kᵢ = 11.0 nM High affinity for Aβ plaques; methylthio enhances lipophilicity
3-Nitro-6-aminoimidazo[1,2-b]pyridazine 3-NO₂, 6-NH₂ Giardia lamblia PDEs Sub-µM Anti-giardiasis activity; amino group improves solubility
6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine 3-PhCO, 6-Cl Kinases (e.g., VEGFR2) Not reported Phenylcarbonyl group mediates hydrogen bonding with kinase active sites
2-Phenylimidazo[1,2-b]pyridazine 2-Ph Haemonchus contortus LD₉₉ = 30 nM Phenyl at position 2 enhances anthelmintic potency

Key SAR Insights

Position 3 Modifications :

  • The 3-nitro group is a recurring pharmacophore in imidazo[1,2-b]pyridazines targeting enzymes (e.g., AChE, phosphodiesterases). Its electron-withdrawing nature facilitates covalent or polar interactions with catalytic residues .
  • Replacement with a phenylcarbonyl group (e.g., in VEGFR2 inhibitors) shifts activity toward kinase inhibition, leveraging hydrogen bonding with residues like Cys919 .

Position 6 Modifications: 6-Methyl substituents (as in the title compound) balance lipophilicity (cLogP ~1.2–4.1) and metabolic stability, making them favorable for CNS-targeted agents . 6-Amino or 6-piperidinyl groups enhance solubility and AChE affinity but may reduce blood-brain barrier (BBB) penetration due to increased polarity . 6-Chloro derivatives often serve as intermediates for further functionalization, enabling diversification into kinase inhibitors or antimicrobial agents .

Position 2 Modifications :

  • Aryl groups at position 2 (e.g., 2-phenyl ) improve antiparasitic and anthelmintic activity, likely through hydrophobic interactions with target proteins .

Pharmacokinetic and Selectivity Considerations

  • 6-Methyl-3-nitroimidazo[1,2-b]pyridazine is predicted to exhibit favorable BBB permeability compared to 6-amino derivatives, owing to its lower polarity .
  • 3-Nitro-6-piperidinyl analogs (e.g., compound 5c) show sub-100 nM AChE inhibition but may face challenges in oral bioavailability due to high molecular weight (>300 Da) .
  • 2-Substituted derivatives (e.g., 2-phenyl) demonstrate kinase selectivity by avoiding steric clashes in conserved ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.